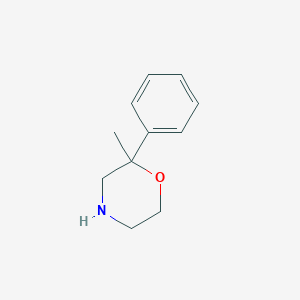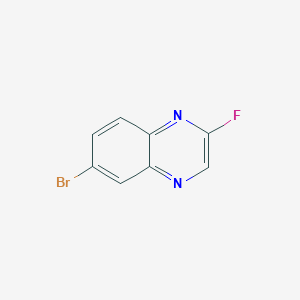
6-Bromo-2-fluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that is widely used in scientific research for its unique properties. This compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of 6-Bromo-2-fluoroquinoxaline involves the inhibition of the AMPA receptor. This receptor is responsible for the fast synaptic transmission of signals in the brain. Inhibition of this receptor results in the enhancement of LTP and increased release of neurotransmitters.
生化学的および生理学的効果
6-Bromo-2-fluoroquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve memory and learning. This compound has also been shown to have neuroprotective effects and has been studied in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
6-Bromo-2-fluoroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 6-Bromo-2-fluoroquinoxaline. One area of research is the development of new compounds that are more potent and selective for the AMPA receptor. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this area. Finally, the use of 6-Bromo-2-fluoroquinoxaline in the study of ion channels and synaptic plasticity has the potential to lead to new insights into the functioning of the brain.
Conclusion:
In conclusion, 6-Bromo-2-fluoroquinoxaline is a unique compound that has several important applications in scientific research. Its ability to enhance synaptic plasticity and increase the release of neurotransmitters makes it a valuable tool in the study of neuronal signaling. While there are some limitations to its use, the future directions for research in this area are promising and have the potential to lead to new insights into the functioning of the brain.
合成法
The synthesis of 6-Bromo-2-fluoroquinoxaline involves the reaction of 6-bromoquinoxaline with potassium fluoride and diethylaminosulfur trifluoride. This reaction results in the formation of 6-Bromo-2-fluoroquinoxaline. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
6-Bromo-2-fluoroquinoxaline has been widely used in scientific research for its unique properties. It is commonly used in the study of neuronal signaling and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) and increase the release of neurotransmitters such as glutamate and GABA. This compound has also been used to study the role of ion channels in neuronal signaling.
特性
CAS番号 |
112080-07-6 |
|---|---|
製品名 |
6-Bromo-2-fluoroquinoxaline |
分子式 |
C8H4BrFN2 |
分子量 |
227.03 g/mol |
IUPAC名 |
6-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChIキー |
MBZMYDWNSTWGJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
正規SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



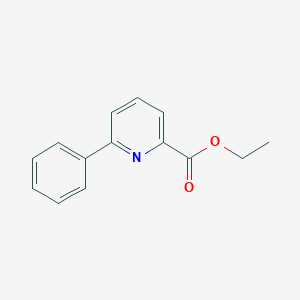
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
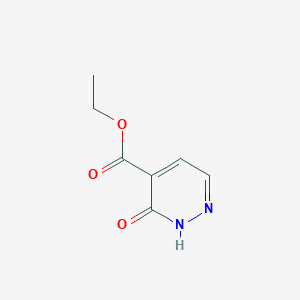
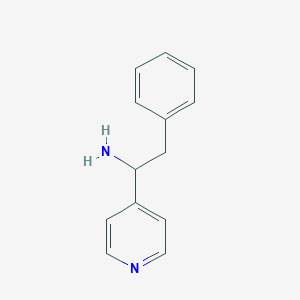
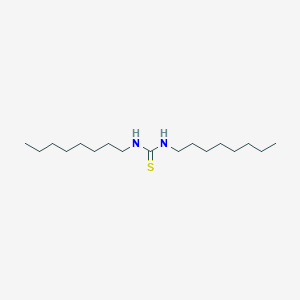
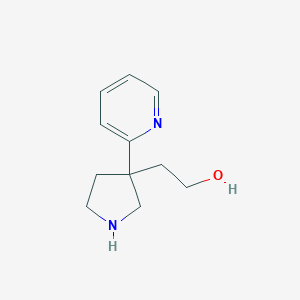
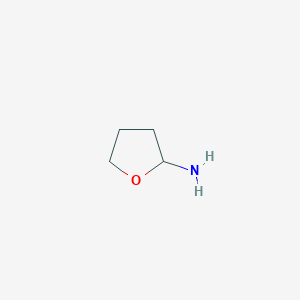
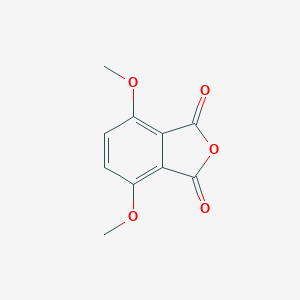
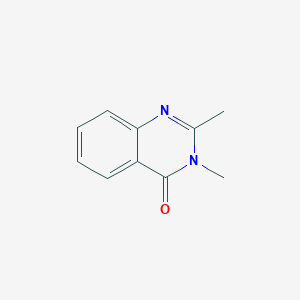
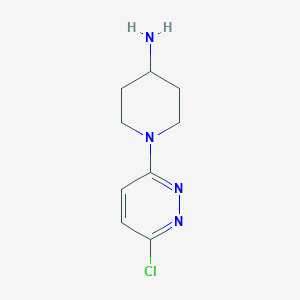
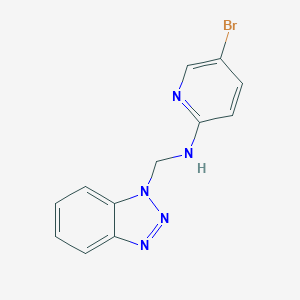
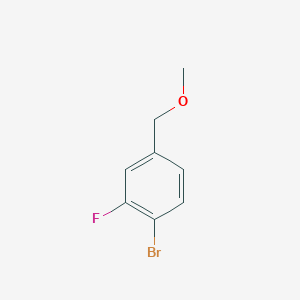
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
